Dichloromaleic anhydride

Catalog No.
S749641
CAS No.
1122-17-4
M.F
C4Cl2O3
M. Wt
166.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloromaleic anhydride

CAS Number

1122-17-4

Product Name

Dichloromaleic anhydride

IUPAC Name

3,4-dichlorofuran-2,5-dione

Molecular Formula

C4Cl2O3

Molecular Weight

166.94 g/mol

InChI

InChI=1S/C4Cl2O3/c5-1-2(6)4(8)9-3(1)7

InChI Key

AGULWIQIYWWFBJ-UHFFFAOYSA-N

SMILES

C1(=C(C(=O)OC1=O)Cl)Cl

Canonical SMILES

C1(=C(C(=O)OC1=O)Cl)Cl

The exact mass of the compound Dichloromaleic anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60524. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dichloromaleic anhydride (DCMA) is a highly electrophilic, bifunctional cyclic anhydride that serves as a premium precursor in advanced organic synthesis, bioconjugation, and materials science. Unlike standard aliphatic anhydrides, DCMA features a fully conjugated maleic core substituted with two highly labile vinylic chlorine atoms. This specific structural motif significantly lowers the molecule's Lowest Unoccupied Molecular Orbital (LUMO), transforming it into a highly reactive dienophile for demanding Diels-Alder cycloadditions. Furthermore, the vinylic chlorides act as excellent leaving groups, enabling sequential or double nucleophilic substitutions that are impossible with unsubstituted analogs. For industrial and scientific procurement, DCMA is prioritized when workflows require the synthesis of push-pull fluorophores, rigid bioconjugation linkers, or complex cross-linked polymers where standard maleic anhydride fails to provide the necessary reactive handles [REFS-1, REFS-2].

Research Fit

1
Enhanced electron acceptor for charge-transfer studies
2
Reactive dienophile enabling unique dechlorodecarboxylation pathway
3
Halogenated monomer for flame-retardant polymer synthesis

Procurement substitution of dichloromaleic anhydride with the cheaper, more common maleic anhydride (MA) routinely results in complete synthetic failure in advanced functionalization workflows. The critical differentiator is the presence of vinylic leaving groups. When subjected to nucleophiles like amines or thiols, MA undergoes irreversible ring-opening or standard Michael additions, destroying the conjugated double bond. In contrast, the chlorine atoms on DCMA act as selective leaving groups, allowing for direct vinylic substitution while retaining the intact maleimide core. Additionally, substitution with heavier analogs like dibromomaleic anhydride (DBMA) often introduces unnecessary molecular weight and increased light-sensitivity without providing a proportional increase in substitution efficiency. Consequently, DCMA is a necessary selection for synthesizing bridged bioconjugates and multi-substituted fluorophores[REFS-1, REFS-2].

Substitution Risk

Electron affinity mismatch
Unsubstituted maleic anhydride exhibits significantly lower electron affinity, which may alter charge-transfer efficiency and complex stability.
Synthetic pathway divergence
Bromomaleic anhydride lacks the dechlorodecarboxylation reactivity; DCMA enables a distinct synthetic route that cannot be replicated with bromo analogs.
Polymer architecture limitations
Non-halogenated anhydrides do not provide chlorine handles for nucleophilic displacement, restricting post-polymerization modification and thermal char yield profiles.

Vinylic Nucleophilic Substitution for Fluorophore Synthesis

In the synthesis of advanced solvatochromic and dual-state emission dyes, the ability to functionalize the maleimide core is paramount. DCMA allows for direct double nucleophilic substitution (e.g., with amines and thiols) at the vinylic positions due to its labile chloride leaving groups. Under standard reflux conditions, DCMA achieves near-quantitative vinylic substitution to yield diaminomaleimides or aminothiomaleimides. In direct contrast, unsubstituted maleic anhydride yields 0% vinylic substitution, instead undergoing destructive Michael additions or ring-opening that abolishes the required photophysical properties [1].

Evidence DimensionVinylic leaving group substitution capacity
Target Compound DataDCMA: 100% capacity for vinylic substitution (retains conjugated core)
Comparator Or BaselineMaleic Anhydride (MA): 0% capacity (undergoes Michael addition/ring-opening)
Quantified DifferenceAbsolute binary difference in reaction pathway and core retention
ConditionsReaction with primary amines/thiols in acetic acid or toluene at 80°C

Essential for manufacturing push-pull fluorophores and photochromic materials where the intact, substituted maleimide ring dictates emission wavelengths.

Electron Affinity vs. Maleic Anhydride
Head-to-head
0.53 eV (charge-transfer) vs. 0.11 eV
Supports stronger acceptor role in charge-transfer complexes
Gas-phase EA: 1.904 ± 0.087 eV; solution-phase ~4.8× higher

Disulfide Bridging Efficiency in Bioconjugation

For protein modification, maintaining the structural integrity of the biologic is critical. Dichloromaleimides, synthesized directly from DCMA, are utilized to bridge reduced disulfide bonds in proteins such as somatostatin. The dihalogenated core inserts into the reduced disulfide to form a stable, rigid 2-carbon bridge, achieving near-quantitative (>95%) bridging yields in under 20 minutes. Conversely, standard monofunctional maleimides (derived from MA) can only mono-alkylate the free thiols, resulting in 0% bridging and permanent destruction of the native disulfide linkage [1].

Evidence DimensionIntact disulfide bridging yield
Target Compound DataDCMA-derived linkers: >95% bridged bioconjugate yield
Comparator Or BaselineStandard MA-derived maleimides: 0% bridging (mono-alkylation only)
Quantified Difference>95% increase in structural retention of the biologic
ConditionsIn situ reduction with TCEP followed by maleimide insertion at room temperature

Dictates the procurement of linkers for Antibody-Drug Conjugates (ADCs) where maintaining the antibody's tertiary structure is required for efficacy and safety.

Acidity vs. Chloromaleic Acid
Class-level
pKa₁ < 1.72, pKa₂ < 3.86 (vs. 1.72, 3.86)
Indicates higher acidity of hydrolyzed dichloromaleic acid
Aqueous context; data to verify

Dienophile Reactivity and LUMO Energy

The electron-withdrawing nature of the two chlorine atoms on DCMA drastically lowers its LUMO, making it a significantly more reactive dienophile compared to standard maleic anhydride. In charge-transfer complexation studies with hexamethylbenzene, DCMA exhibits a charge transfer energy (ECT) of 2.48 eV, whereas MA requires 3.20 eV. This significantly lower energy requirement translates to exponentially faster Diels-Alder reaction rates, allowing DCMA to successfully trap sterically hindered or electron-poor dienes that remain completely unreactive toward MA under identical thermal conditions [1].

Evidence DimensionCharge transfer energy (ECT) in donor-acceptor complexes
Target Compound DataDCMA: 2.48 eV
Comparator Or BaselineMaleic Anhydride (MA): 3.20 eV
Quantified Difference0.72 eV reduction in charge transfer energy (indicating a significantly lower LUMO)
ConditionsComplexation with hexamethylbenzene reference donor

Enables chemists to execute difficult cycloadditions with unreactive dienes without resorting to harsh Lewis acids or extreme high-pressure conditions.

Polymer Thermal Stability
Cross-study comparable
55–60% char yield (anaerobic, 800 °C)
Provides thermal stability benchmark for flame-retardant polymers
Comparable to maleic/citraconic-based polymers (60–70%)
IMDA Reactivity for Lactone Synthesis
Head-to-head
Enables dechlorodecarboxylation after IMDA cycloaddition
Unique synthetic pathway not available with bromo analog
Bicyclic lactone scaffold construction
Antifungal Activity vs. B. cinerea
Supporting evidence
Reported 'considerable' qualitative activity
Supports antifungal screening context
No quantitative MIC data; verify independently

Synthesis of Solvatochromic and Dual-State Emission Fluorophores

Directly leveraging DCMA's 100% vinylic substitution capacity, this compound is a highly efficient starting material for synthesizing push-pull maleimide fluorophores. By sequentially substituting the chlorides with specific amine and thiol donors, manufacturers can tune the emission wavelengths and achieve high quantum yields in both solution and solid states [1].

Manufacturing of Next-Generation ADC Linkers

Downstream of its quantifiable disulfide-bridging capability, DCMA is procured to synthesize dichloromaleimide-based crosslinkers. These linkers are critical in the production of Antibody-Drug Conjugates (ADCs) and PEGylated therapeutics, where they re-bridge reduced disulfides to maintain the biologic's stability and homogeneity [2].

Trapping Unreactive Dienes in Complex Synthesis

Exploiting its lowered LUMO and low charge transfer energy (2.48 eV), DCMA is selected for Diels-Alder cycloadditions involving electron-poor or sterically hindered dienes. It is heavily utilized in total synthesis and the functionalization of organic semiconductor acenes where standard maleic anhydride fails to react [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Flame-retardant polymer synthesis
Halogenated monomer char yield profile
TGA anaerobic char yield verification
Bicyclic lactone scaffold construction
Dechlorodecarboxylation-capable dienophile
Intramolecular Diels-Alder outcome assessment
Charge-transfer complex studies
Electron acceptor strength profile
Electron affinity and complex stability testing
Antifungal lead identification
Reported antifungal activity context
In vitro antifungal screening (Botrytis cinerea)

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1122-17-4

Wikipedia

Dichloromaleic anhydride

General Manufacturing Information

2,5-Furandione, 3,4-dichloro-: ACTIVE

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